2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound that features a fluorophenyl group, a sulfanyl linkage, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindoline moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the isoindoline moiety.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the isoindoline moiety may interact with nucleic acids or proteins. The sulfanyl linkage can modulate the compound’s redox properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and biological research.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure features a fluorinated phenyl group and a sulfanyl moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 395.4 g/mol |
XLogP3-AA | 2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 5 |
Antimicrobial Activity
Research has indicated that compounds containing sulfanyl groups exhibit significant antimicrobial properties . A study highlighted the antibacterial activity of similar compounds against various strains including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong efficacy . The mechanism of action is often attributed to the disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives with similar structural motifs can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, compounds with sulfamoyl functionalities have been reported to possess strong inhibitory effects on these enzymes, which are crucial in various physiological processes . The IC50 values for these activities are critical in determining their potential as therapeutic agents.
Anticancer Potential
The isoindole core present in the compound has been associated with anticancer activity . Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways . This suggests that the compound may hold promise in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies can provide insights into how this compound binds to target proteins. For example, its interaction with enzymes like AChE can be modeled to predict binding affinities and elucidate mechanisms .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its therapeutic potential. Compounds with favorable ADME profiles are more likely to succeed in clinical applications.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Antibacterial Screening : A recent study assessed the antibacterial efficacy of various sulfanyl-containing compounds against multiple bacterial strains, noting that certain derivatives exhibited an IC50 value significantly lower than standard antibiotics .
- AChE Inhibition : Another investigation focused on the enzyme inhibition properties of related compounds, reporting strong inhibitory effects against AChE with IC50 values ranging from 0.63 µM to 6.28 µM compared to a standard reference .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHOIHZQYOCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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